molecular formula C9H8BrN B157855 5-Bromo-3-methyl-1h-indole CAS No. 10075-48-6

5-Bromo-3-methyl-1h-indole

Cat. No.: B157855
CAS No.: 10075-48-6
M. Wt: 210.07 g/mol
InChI Key: GDQXDVJFMLNXHX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the bromine atom makes this compound particularly useful in various chemical reactions, especially in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1H-indole typically involves the bromination of 3-methylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature. The reaction proceeds as follows: [ \text{3-Methylindole} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-methyl-1H-indole can be replaced by other nucleophiles through substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form various substituted indoles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an inert atmosphere.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Various substituted indoles depending on the boronic acid used.

    Oxidation: 5-Bromo-3-formylindole or 5-Bromo-3-carboxyindole.

    Reduction: 3-Methylindole.

Scientific Research Applications

Chemistry: 5-Bromo-3-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be used to synthesize compounds that target specific biological pathways.

Medicine: Indole derivatives are found in various pharmaceuticals. The bromine atom in this compound can be replaced with other functional groups to create new drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1H-indole and its derivatives depends on the specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body. For example, they can inhibit the activity of certain kinases or bind to specific receptors, modulating their activity. The bromine atom can enhance the binding affinity of the compound to its target, improving its biological activity.

Comparison with Similar Compounds

    3-Methylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromoindole: Lacks the methyl group, which can affect its biological activity and reactivity.

    5-Bromo-2-methylindole: The position of the methyl group can influence the compound’s reactivity and biological properties.

Uniqueness: 5-Bromo-3-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity

Biological Activity

5-Bromo-3-methyl-1H-indole is an organic compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Overview of this compound

This compound is characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the indole ring. Indoles are significant due to their presence in numerous natural products and pharmaceuticals. The bromine atom enhances the compound's reactivity, making it a valuable precursor in organic synthesis and medicinal chemistry.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that analogs of indole compounds have shown cytotoxic effects against human cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory activities. This compound has been implicated in inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research suggests that these compounds can modulate signaling pathways involved in inflammation, thereby reducing tissue damage and promoting healing .

The mechanism of action of this compound varies depending on its biological target:

  • Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways associated with inflammation and immune response .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compound Bromine at position 5; methyl at position 3Anticancer, antimicrobial, anti-inflammatory
3-Methylindole Lacks bromineWeaker reactivity and biological activity
5-Bromoindole Lacks methyl groupDifferent reactivity profile
5-Bromo-2-methylindole Methyl at position 2Altered biological properties

Case Studies

  • Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships, highlighting the importance of substituents on the indole ring for enhancing anticancer efficacy .
  • Antimicrobial Testing : In a comprehensive screening for antimicrobial agents, this compound was identified as having potent activity against MRSA strains, with further investigations suggesting that modifications to its structure could enhance its effectiveness against other pathogenic bacteria .

Properties

IUPAC Name

5-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXDVJFMLNXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291942
Record name 5-bromo-3-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-48-6
Record name 10075-48-6
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Record name 5-bromo-3-methyl-1h-indole
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Record name 5-Bromo-3-methyl-1H-indole
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-3-carbaldehyde (5.0 g, 22.3 mmol) in THF (80 mL) was added LiAlH4 (1.70 g, 44.6 mmol). The resulting solution was stirred for 2 h under reflux, then poured into 1N NaOH solution (150 mL), extracted with ethyl acetate (3×100 mL), dried over anhydrous sodium sulfate, and then concentrated under vacuum to give a residue, which was purified via silica gel chromatography (3% ethyl acetate in petroleum ether) to afford 5-bromo-3-methyl-1H-indole as a white solid (3.4 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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